2-Azaspiro[4.6]undecane
Overview
Description
2-Azaspiro[4.6]undecane is a compound that features a spirocyclic structure, which is a bicyclic system where two rings are joined at a single carbon atom. The compound is characterized by the presence of a nitrogen atom within one of the rings, making it an azaspiro compound. This structural motif is of interest due to its presence in various natural products and potential pharmacological activities.
Synthesis Analysis
The synthesis of 2-azaspiro[4.6]undecane derivatives has been explored through various methods. One approach involves the FeCl3-promoted synthesis from N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ols, which undergoes ring expansion, cyclization, and chlorination to form the azaspirocyclic ring skeleton . Another method described is the Prins cascade cyclization, which couples aldehydes with specific sulfonamides to create spiromorpholinotetrahydropyran derivatives . Additionally, asymmetric dearomative formal [4 + 2] cycloadditions have been used to construct azaspiro[5.5]undecane frameworks with high diastereoselectivity and enantioselectivity .
Molecular Structure Analysis
The molecular structure of 2-azaspiro[4.6]undecane is characterized by its spirocyclic framework, which includes a nitrogen atom incorporated into one of the rings. This unique structure is the basis for the compound's reactivity and potential biological activity. The synthesis methods mentioned above highlight the versatility of this framework in creating a variety of derivatives with different substituents and stereochemistry .
Chemical Reactions Analysis
2-Azaspiro[4.6]undecane and its derivatives participate in a range of chemical reactions. For instance, the compound can undergo a Schmidt reaction to form piperidine-carboxylates, which can then cyclize to form azaspiro[5.5]undecane derivatives . Aminomethylation reactions have also been reported, leading to the formation of diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives . Furthermore, the dienone-phenol rearrangement of 2-azaspiro[4.5]undeca-1,6,9-trienes has been observed, resulting in the formation of substituted carboxylic acid amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-azaspiro[4.6]undecane derivatives are influenced by their spirocyclic structure and the nature of their substituents. For example, the electrochemical lactonization of diols using a chiral 1-azaspiro[5.5]undecane N-oxyl radical mediator-modified electrode has been shown to yield optically active lactones with high enantiopurity . The stereoselective synthesis of certain azaspiro[5.5]undecane derivatives has been demonstrated to be useful for the synthesis of pharmacologically important compounds, such as perhydrohistrionicotoxin . Additionally, the synthesis of dipeptides from activated α-amino acids using N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione has been reported, showcasing the compound's utility in peptide synthesis .
Scientific Research Applications
Synthesis and Structural Applications :
- Enantioselective total syntheses of naturally occurring Nitraria alkaloids like isonitramine, sibirine, and nitramine, using 2-azaspiro[5.5]undecan derivatives as starting materials, have been accomplished with significant yields (Pandey et al., 2011).
- A new methodology for synthesizing stereodefined δ-lactam derivatives of 2-azaspiro[5.5]undecane through intramolecular coupling has been developed (Pearson & Wang, 2002).
Biological and Pharmacological Applications :
- 2-Azaspiro[4.6]undecane derivatives, such as psammaplysins, have shown significant biological properties including growth inhibitory, antimalarial, antifouling, and other effects (Youssef & Shaala, 2022).
- Synthesized derivatives like 3-azaspiro[5.5]undecane have displayed anticonvulsant properties in animal models of epilepsy (Kamiński et al., 2014).
- 1,9-Diazaspiro[5.5]undecane-containing compounds have been noted for their potential in treating various disorders, including obesity, pain, and psychotic disorders (Blanco‐Ania et al., 2017).
Chemical Behavior and Other Applications :
- The synthesis of 1-azaspiro[5.5]undecane derivatives has been explored, showing their potential as cores of biologically active compounds (Kissing & Witkop, 1975).
- A graphite felt electrode modified with a 1-azaspiro[5.5]undecane derivative was used for electrocatalytic oxidation of diols, yielding optically active lactones (Kashiwagi et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-azaspiro[4.6]undecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-6-10(5-3-1)7-8-11-9-10/h11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUEEXDJGLCLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632514 | |
Record name | 2-Azaspiro[4.6]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.6]undecane | |
CAS RN |
184-14-5 | |
Record name | 2-Azaspiro[4.6]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.